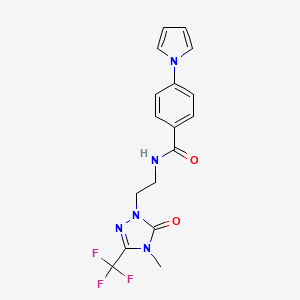

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Description

N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The triazolone ring is linked via an ethyl chain to a benzamide moiety, which is further substituted at the para position with a 1H-pyrrol-1-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole substitution may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)24-9-2-3-10-24/h2-7,9-10H,8,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWGXSLELCIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: : This step involves the cyclization of a suitable hydrazide with an aldehyde or ketone in the presence of an acidic catalyst.

Introduction of the Trifluoromethyl Group: : This is achieved through electrophilic or nucleophilic trifluoromethylation reactions.

Formation of the Pyrrole Group: : Pyrrole formation is typically carried out via a Paal-Knorr synthesis.

Amide Bond Formation: : This step involves coupling the pyrrole derivative with a suitable benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of these synthetic routes to improve yield, reduce reaction time, and ensure scalability. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation: : The compound may undergo oxidation reactions at the methyl group of the triazole ring.

Reduction: : Reduction reactions could target the carbonyl group in the triazole ring.

Substitution: : Substitution reactions might occur at the trifluoromethyl group or the pyrrole ring.

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Nucleophilic substitution with reagents like alkyl halides.

Major Products: The reactions typically yield derivatives of the original compound with modified functional groups, potentially enhancing or altering its biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound belongs to a class of triazole derivatives known for their diverse biological activities, including antifungal and antibacterial properties. Triazoles are particularly significant in drug development as they can effectively interact with various biological targets. Research indicates that compounds containing triazole rings can exhibit potent antimicrobial effects against a range of pathogens .

Cancer Research

Recent studies have highlighted the potential of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in cancer treatment. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through specific molecular pathways . The mechanism of action typically involves the modulation of signaling pathways critical for cell proliferation and survival.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Studies on similar triazole derivatives have demonstrated their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This application is particularly relevant in the context of chronic inflammatory diseases.

Agricultural Applications

Fungicides and Herbicides

Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may exhibit similar properties, making it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal infections . Additionally, its structural characteristics may provide herbicidal activity, contributing to crop management strategies.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing triazole derivatives is ongoing, with promising results indicating improved performance characteristics .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of pathogen growth |

| Cancer treatment | Induction of apoptosis; modulation of signaling pathways | |

| Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines | |

| Agriculture | Fungicides | Inhibition of fungal growth |

| Herbicides | Potential herbicidal activity | |

| Materials Science | Polymer synthesis | Enhancement of thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis Induction

Another study focused on the anticancer properties of triazole derivatives. The researchers found that specific modifications to the triazole ring enhanced the compounds' ability to induce apoptosis in cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents based on similar frameworks to this compound .

Mechanism of Action

The exact mechanism of action of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide largely depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and triazole groups could enhance binding affinity to certain molecular targets, while the pyrrole ring might contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Calculated Physicochemical Comparisons

| Compound Name/ID | Core Structure | Substituents (R₁, R₂) | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 1,2,4-Triazol-5-one | R₁: -CF₃; R₂: 4-(1H-pyrrol-1-yl) | 466.39 | 3.2 |

| 931622-35-4 | 1,2,4-Triazol | R₁: Cyclopropyl; R₂: Benzofuran | 368.42 | 2.8 |

| 931075-56-8 | Piperidinyl-benzimidazole | R₁: Phenylthio; R₂: Benzimidazole | 404.48 | 3.5 |

| N-[1-[(4-Ethylphenyl)methyl]-1H-pyrazol-5-yl]-2-fluorobenzamide (1015533-62-6) | Pyrazole | R₁: 4-Ethylphenyl; R₂: 2-Fluorophenyl | 351.39 | 3.0 |

Key Observations :

- Triazolone vs. This may enhance binding to polar active sites in enzymes .

- Trifluoromethyl Substitution : The -CF₃ group in the target compound confers higher metabolic stability and lipophilicity (LogP = 3.2) relative to cyclopropyl (LogP = 2.8) or ethylphenyl groups in analogs .

- Pyrrole vs.

Pharmacological and Crystallographic Insights

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

- Kinase Inhibition: Triazolone derivatives with trifluoromethyl groups (e.g., JAK2 inhibitors) show IC₅₀ values in the nanomolar range, suggesting the target compound may share similar potency .

- Crystallographic Refinement : The SHELX suite (SHELXL, SHELXS) has been widely used to resolve triazolone derivatives’ crystal structures, highlighting the importance of hydrogen-bonding networks in stabilizing their conformations . For example, trifluoromethyl groups often induce torsional strain, affecting molecular packing .

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole moiety, a pyrrole ring, and a benzamide functional group. Its molecular formula is with a molecular weight of approximately 382.29 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of the triazole ring is thought to contribute to this activity by interfering with microbial cell wall synthesis and function .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against cervical and bladder cancer cells, demonstrating IC50 values in the micromolar range (2.38–3.77 μM), indicating potent anticancer activity .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. The triazole moiety may also play a role in disrupting fungal cell membranes, enhancing its antifungal properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Thiazole ring | Antimicrobial |

| 5-Methylthiazole | Simple thiazole derivative | Anticancer |

| Benzotriazole | Benzene and triazole rings | Antifungal and antibacterial |

The combination of triazole and pyrrole functionalities in this compound enhances its biological activity compared to simpler derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted by Pagliero et al. assessed the antimicrobial efficacy of various triazole derivatives against Xanthomonas campestris. N-(2-(4-methyl-5-oxo...) demonstrated superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation published in MDPI, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis effectively in treated cells, highlighting its potential for cancer therapy development .

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL . Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement of hydrogen atoms using riding models and anisotropic displacement parameters for non-H atoms.

- Validation using tools like PLATON to check for missed symmetry or twinning .

Q. What synthetic strategies are effective for constructing the triazole-pyrrole-benzamide scaffold?

- Stepwise coupling : React 4-(1H-pyrrol-1-yl)benzoyl chloride with a triazole-containing ethylamine derivative under anhydrous conditions (e.g., acetonitrile, K₂CO₃ as base) .

- Heterocycle formation : Use cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole rings) followed by functionalization of the pyrrole moiety .

Q. What purification methods ensure high yields of the target compound?

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane (for intermediates) .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to isolate crystalline products .

Q. Which analytical techniques are critical for characterization?

- NMR : ¹H/¹³C NMR to confirm regiochemistry of triazole and pyrrole substituents .

- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural motifs (triazole, trifluoromethyl, pyrrole) influence bioactivity?

- Triazole : Enhances metabolic stability and hydrogen-bonding interactions with target proteins .

- Trifluoromethyl : Increases lipophilicity and electron-withdrawing effects, modulating receptor binding .

- Pyrrole : Facilitates π-π stacking in enzyme active sites (e.g., kinase inhibitors) . Comparative studies using analogues (e.g., replacing pyrrole with indole) can isolate contributions of each motif .

Q. What computational approaches predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-response curves : Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) across platforms .

Q. What experimental design principles optimize synthetic protocols?

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify critical factors .

- Flow chemistry : Improve reproducibility of exothermic steps (e.g., acylations) using microreactors .

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation .

Q. What strategies identify plausible biological targets for this compound?

- Phylogenetic profiling : Compare structural similarity to known kinase inhibitors (e.g., imatinib analogues) .

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.